Benzthiazide-d7
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Overview
Description
Benzthiazide-d7 is a deuterium-labeled analog of Benzthiazide. It is commonly utilized as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Benzthiazide in biological samples .
Mechanism of Action
Target of Action
Benzthiazide primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the blood. In addition, Benzthiazide also interacts with carbonic anhydrases in vascular tissue .
Mode of Action
Benzthiazide inhibits the Na+/Cl- cotransporter, thereby reducing the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of sodium, chloride, and water, promoting diuresis . Furthermore, Benzthiazide causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Biochemical Pathways
The inhibition of the Na+/Cl- cotransporter disrupts the electrolyte balance in the renal tubules, leading to increased water loss. This diuretic effect can help manage conditions like hypertension and edema . Additionally, the inhibition of carbonic anhydrases can lead to a decrease in the reabsorption of bicarbonate in the kidneys, further contributing to the diuretic effect .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The duration of diuretic activity for thiazides extends from 12 to 24 hours .
Result of Action
The primary result of Benzthiazide’s action is the promotion of diuresis, leading to a decrease in fluid volume and blood pressure . This makes it effective in the treatment of hypertension and management of edema . It’s also worth noting that thiazides can cause loss of potassium and an increase in serum uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzthiazide-d7 involves the incorporation of deuterium atoms into the Benzthiazide molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated benzyl chloride.
Nucleophilic Substitution: The deuterated benzyl chloride undergoes nucleophilic substitution with a thiol group to form the deuterated benzylthio compound.
Cyclization: The deuterated benzylthio compound is then cyclized with a chlorosulfonamide to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzthiazide-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include deuterated sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzthiazide-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography for accurate quantification of Benzthiazide.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of Benzthiazide in biological systems.
Metabolic Research: Used to trace metabolic pathways and identify metabolites of Benzthiazide.
Therapeutic Drug Monitoring: Ensures precise measurement of Benzthiazide levels in patients undergoing treatment.
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic used to treat hypertension and edema.
Chlorothiazide: Similar to Benzthiazide but with different pharmacokinetic properties.
Hydroflumethiazide: A thiazide diuretic with a similar mechanism of action.
Uniqueness
Benzthiazide-d7 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. This labeling makes it an ideal internal standard for precise quantification in various research studies .
Properties
IUPAC Name |
6-chloro-3-[[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]sulfanylmethyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)/i1D,2D,3D,4D,5D,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSRXAMMQDVSW-LINRZHOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])SCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.